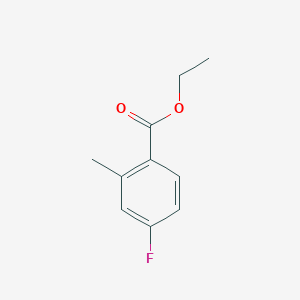

Ethyl 4-fluoro-2-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCFHMSCTWXLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022760 | |

| Record name | Ethyl 4-fluoro-2-methyl-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167758-88-5 | |

| Record name | Benzoic acid, 4-fluoro-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167758-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-fluoro-2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-fluoro-2-methyl-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data for Ethyl 4-fluoro-2-methylbenzoate (CAS No. 167758-88-5) is limited.[1] This guide provides a comprehensive overview of its predicted chemical properties, synthesis, and safety considerations based on data from structurally similar compounds, including its corresponding carboxylic acid and other related esters. All data derived from analogous compounds are clearly indicated.

Introduction

This compound is an aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, suggests its potential as a building block for more complex molecules, including pharmacologically active compounds. The presence of the fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of a parent molecule, making it a valuable substituent in drug design. This document aims to provide a detailed technical overview of its chemical properties, leveraging data from close structural analogs to build a predictive profile.

Chemical and Physical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | Value | Analog Compound | Reference |

| Molecular Formula | C10H11FO2 | - | - |

| Molecular Weight | 182.19 g/mol | - | - |

| Boiling Point | ~210 °C | Ethyl 4-fluorobenzoate | [2] |

| Density | ~1.15 g/mL | Ethyl 4-fluorobenzoate | [2] |

| Refractive Index | ~1.486 | Ethyl 4-fluorobenzoate | [2] |

Synthesis

A direct, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a common synthetic route would involve the esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid. A plausible synthetic pathway is outlined below.

3.1. Synthesis of 4-fluoro-2-methylbenzoic acid

A patented method describes the synthesis of 4-fluoro-2-methylbenzoic acid starting from m-fluorotoluene and trichloroacetyl chloride via a Friedel-Crafts acylation, followed by hydrolysis.[3]

-

Step 1: Friedel-Crafts Acylation: m-Fluorotoluene reacts with trichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) to yield a mixture of ortho and para isomers.[3]

-

Step 2: Hydrolysis: The resulting acyl chloride is then hydrolyzed under basic conditions, followed by acidification to produce 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid.[3]

-

Step 3: Isomer Separation: The target isomer, 4-fluoro-2-methylbenzoic acid, is separated by recrystallization.[3]

3.2. Esterification to this compound

The synthesized 4-fluoro-2-methylbenzoic acid can be esterified to the final product using standard methods, such as Fischer esterification.

-

Protocol: 4-fluoro-2-methylbenzoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is driven to completion by removing the water formed, typically using a Dean-Stark apparatus. The crude product is then purified by distillation or chromatography.

Caption: Proposed synthesis of this compound.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound is readily available. The following tables present data for analogous compounds to provide an expected spectral profile.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

Table 2: Predicted ¹H NMR Data for this compound based on Analogs

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Analog Compound | Reference |

| ~1.3-1.4 | Triplet | 3H | -CH₃ (ethyl) | Ethyl 2-methylbenzoate | [4] |

| ~2.5 | Singlet | 3H | -CH₃ (aromatic) | Ethyl 2-methylbenzoate | [4] |

| ~4.3-4.4 | Quartet | 2H | -CH₂- (ethyl) | Ethyl 2-methylbenzoate | [4] |

| ~7.0-7.9 | Multiplet | 3H | Aromatic Protons | Ethyl 2-methylbenzoate | [4] |

4.2. ¹³C NMR Spectroscopy

The carbon NMR would show distinct signals for the carbonyl carbon, aromatic carbons, and the ethyl group carbons.

Table 3: Predicted ¹³C NMR Data for this compound based on Analogs

| Chemical Shift (δ) ppm | Assignment | Analog Compound | Reference |

| ~14 | -CH₃ (ethyl) | Ethyl benzoate | [5] |

| ~21 | -CH₃ (aromatic) | Ethyl 4-methylbenzoate | [5] |

| ~60 | -CH₂- (ethyl) | Ethyl benzoate | [5] |

| ~128-145 | Aromatic Carbons | Ethyl 4-methylbenzoate | [5] |

| ~167 | C=O (ester) | Ethyl 4-methylbenzoate | [5] |

4.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the carbonyl group and C-F bond.

Table 4: Predicted IR Spectroscopy Data for this compound based on Analogs

| Wavenumber (cm⁻¹) | Functional Group | Analog Compound | Reference |

| ~1720 | C=O Stretch (Ester) | Ethyl benzoate | [6] |

| ~1600, ~1500 | C=C Stretch (Aromatic) | Ethyl benzoate | [6] |

| ~1270 | C-O Stretch (Ester) | Ethyl benzoate | [6] |

| ~1100-1250 | C-F Stretch | - | - |

4.4. Mass Spectrometry

The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound based on Analogs

| m/z | Fragment | Analog Compound | Reference |

| 182 | [M]⁺ | - | - |

| 153 | [M - C₂H₅]⁺ | Ethyl 4-fluorobenzoate | [7] |

| 137 | [M - OC₂H₅]⁺ | Ethyl 4-fluorobenzoate | [7] |

| 109 | [FC₆H₄CO]⁺ | Ethyl 4-fluorobenzoate | [7] |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the SDS for the analogous Mthis compound, the compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[8] Nevertheless, standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation and ingestion.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

Caption: General laboratory safety workflow for handling chemical reagents.

Applications in Research and Drug Development

While specific applications of this compound are not widely reported, its structural motifs are common in medicinal chemistry. Fluorinated benzoic acid derivatives are precursors to a variety of bioactive molecules. For instance, similar structures are used in the synthesis of inhibitors for enzymes like D-amino acid oxidase and Hsp90.[10] The title compound serves as a valuable intermediate for introducing a fluorinated and methylated phenyl group into larger molecules, potentially enhancing their therapeutic properties.

Conclusion

This compound is a chemical compound with significant potential in synthetic and medicinal chemistry. Although direct experimental data is scarce, a robust profile can be constructed by analyzing its structural analogs. This guide provides a foundational understanding of its properties, synthesis, and handling, which can aid researchers and drug development professionals in its application. Further experimental validation of these predicted properties is warranted.

References

- 1. This compound CAS#: 167758-88-5 [m.chemicalbook.com]

- 2. 4-フルオロ安息香酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Ethyl benzoate(93-89-0) IR Spectrum [chemicalbook.com]

- 7. Benzoic acid, 4-fluoro-, ethyl ester [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]

Elucidation of the Molecular Structure of Ethyl 4-fluoro-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of Ethyl 4-fluoro-2-methylbenzoate, a key intermediate in various synthetic pathways. This document details the synthesis, and structural characterization using a combination of spectroscopic techniques. All quantitative data is presented in structured tables, and experimental protocols are described in detail.

Synthesis of this compound

This compound is synthesized via the Fischer esterification of 4-fluoro-2-methylbenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Fischer Esterification

-

In a round-bottom flask, 4-fluoro-2-methylbenzoic acid is dissolved in an excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the solution.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.

-

The residue is then dissolved in an organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by column chromatography or distillation.

Spectroscopic Data and Structural Elucidation

Due to the absence of publicly available experimental spectra for this compound, this guide utilizes predicted spectroscopic data for the purpose of structural elucidation. These predictions are based on established algorithms and comparison with structurally similar compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides key information about the number and connectivity of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | dd | 1H | H-6 |

| ~6.95 | dd | 1H | H-5 |

| ~6.85 | dd | 1H | H-3 |

| 4.35 | q | 2H | -OCH₂CH₃ |

| 2.50 | s | 3H | Ar-CH₃ |

| 1.38 | t | 3H | -OCH₂CH₃ |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O |

| ~163.0 (d, J ≈ 250 Hz) | C-4 |

| ~141.0 | C-2 |

| ~132.5 (d, J ≈ 9 Hz) | C-6 |

| ~125.0 | C-1 |

| ~116.0 (d, J ≈ 21 Hz) | C-5 |

| ~113.0 (d, J ≈ 25 Hz) | C-3 |

| ~61.0 | -OCH₂CH₃ |

| ~21.0 | Ar-CH₃ |

| ~14.0 | -OCH₂CH₃ |

Disclaimer: These are predicted values and may differ from experimental results. 'd' denotes a doublet due to C-F coupling.

Predicted Infrared (IR) Spectral Data

The IR spectrum indicates the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2900 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610, 1580 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 153 | Medium | [M - C₂H₅]⁺ |

| 137 | High | [M - OC₂H₅]⁺ |

| 109 | Medium | [M - COOC₂H₅]⁺ |

Disclaimer: These are predicted values and may differ from experimental results.

Logic of Structure Elucidation

The elucidation of the structure of this compound is a logical process of integrating the information obtained from various spectroscopic techniques.

The molecular formula is determined from the molecular ion peak in the mass spectrum. The presence of an ester and a C-F bond is confirmed by the characteristic absorptions in the IR spectrum. The ¹³C NMR spectrum indicates the presence of ten distinct carbon atoms, including a carbonyl carbon, six aromatic carbons (one of which is coupled to fluorine), and the carbons of the ethyl and methyl groups. The ¹H NMR spectrum, with its distinct aromatic signals, a quartet for the methylene protons, a singlet for the methyl protons, and a triplet for the terminal methyl protons of the ethyl group, allows for the precise placement of these groups on the aromatic ring. The coupling patterns in the aromatic region are crucial for determining the substitution pattern.

Conclusion

The combined application of synthetic chemistry and spectroscopic analysis provides a robust framework for the structural elucidation of this compound. While this guide utilizes predicted data in the absence of experimental spectra, the outlined methodologies and logical workflow serve as a comprehensive template for the characterization of this and other novel organic compounds. For definitive structural confirmation, the acquisition and analysis of experimental spectroscopic data are essential.

Spectroscopic Data of Ethyl 4-fluoro-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-fluoro-2-methylbenzoate. Due to the limited availability of experimentally-derived spectra for this specific compound, this document presents a detailed analysis of closely related analogs to predict its spectroscopic characteristics. This guide also includes standardized experimental protocols for acquiring such data and a generalized workflow for the spectroscopic analysis of chemical compounds.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, providing a reliable estimation for experimental planning and data interpretation.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | dd (J ≈ 8.4, 6.0 Hz) | 1H | Ar-H (H6) |

| ~6.95 | m | 2H | Ar-H (H3, H5) |

| 4.35 | q (J ≈ 7.1 Hz) | 2H | -OCH₂CH₃ |

| 2.50 | s | 3H | Ar-CH₃ |

| 1.38 | t (J ≈ 7.1 Hz) | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O |

| ~163.5 (d, ¹JCF ≈ 250 Hz) | C4-F |

| ~142.0 | C2-CH₃ |

| ~132.0 (d, ³JCF ≈ 9 Hz) | C6 |

| ~126.0 (d) | C1 |

| ~116.5 (d, ²JCF ≈ 21 Hz) | C5 |

| ~113.0 (d, ²JCF ≈ 21 Hz) | C3 |

| ~61.0 | -OCH₂CH₃ |

| ~21.0 | Ar-CH₃ |

| ~14.0 | -OCH₂CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610, 1580 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-F stretch |

Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity | Assignment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 153 | High | [M - C₂H₅]⁺ |

| 137 | High | [M - OC₂H₅]⁺ |

| 109 | Moderate | [M - COOC₂H₅]⁺ |

Spectroscopic Data of Analogous Compounds

The following tables present the experimental spectroscopic data for compounds structurally related to this compound, which were used to inform the predictions above.

Ethyl 2-methylbenzoate

| ¹H NMR (400 MHz, CDCl₃) | δ 7.91 (d, J=8.0 Hz, 1H), 7.36 (t, J=7.6 Hz, 1H), 7.21 (t, J=7.6 Hz, 2H), 4.36 (q, J=7.3 Hz, 2H), 2.58 (s, 3H), 1.38 (t, J=7.1 Hz, 3H)[1] |

Ethyl 4-methylbenzoate

| ¹H NMR (200 MHz, CDCl₃) | δ 7.96 (d, J=8.0 Hz, 2H), 7.26 (d, J=8.4 Hz, 2H), 4.42 – 4.32 (m, 2H), 2.41(s, 3H), 1.43 – 1.36 (m, 3H)[2] |

| ¹³C NMR (50 MHz, CDCl₃) | 167.2, 143.5, 129.1, 127.5, 60.2, 21.6, 14.1[2] |

Ethyl 4-fluorobenzoate

| ¹H NMR | Data available, but specific shifts not provided in the search results. |

| Mass Spectrum (EI) | Major fragments can be found in the NIST WebBook.[3] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is free of any particulate matter.

-

¹H NMR Acquisition :

-

Place the NMR tube in the spectrometer.

-

Lock and shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use the same sample as for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds and a larger number of scans are common.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample, place a small drop of the compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Data Acquisition :

-

Place a second salt plate on top of the first to create a thin film of the liquid.

-

Mount the plates in the spectrometer's sample holder.

-

Record a background spectrum of the empty instrument.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, often via direct injection or through a gas chromatograph (GC) inlet.

-

Ionization : Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis : The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : A detector records the abundance of each fragment, generating a mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

References

Technical Guide: Physical Characteristics of Ethyl 4-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-fluoro-2-methylbenzoate is an organic compound with the chemical formula C₁₀H₁₁FO₂. As a fluorinated aromatic ester, it holds potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the fluorine atom and the methyl group on the benzene ring can significantly influence the molecule's physical, chemical, and biological properties. This technical guide provides a summary of the available physical characteristics of this compound, along with general experimental protocols for their determination.

Core Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol [1][2] |

| Boiling Point | 206.4 ± 20.0 °C |

| Density | 1.1 ± 0.1 g/cm³ |

| Melting Point | Not available |

| Refractive Index | Not available |

| CAS Number | 167758-88-5[1][2] |

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of liquid esters like this compound are outlined below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (Bunsen burner or heating mantle)

-

Liquid paraffin or mineral oil

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and test tube assembly are immersed in the Thiele tube, with the rubber band or attachment above the oil level.

-

The side arm of the Thiele tube is gently heated. This design promotes convection currents that ensure uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined using various methods, with the pycnometer method being highly accurate.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, wiped dry, and its mass is accurately weighed (m₂).

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., distilled water). Its mass is then weighed (m₃).

-

The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. For liquids, it is commonly measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of the liquid sample are placed on the surface of the lower prism using a clean dropper.

-

The two prisms are closed and locked together.

-

Water from a constant temperature bath is circulated through the jackets of the prisms to maintain a constant temperature (e.g., 20°C).

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The dispersion correction knob is adjusted to eliminate any color fringe at the borderline between the light and dark fields.

-

The main adjustment knob is turned until the borderline between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

The refractive index is then read directly from the instrument's scale.

Spectroscopic Data

At the time of this report, specific ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound (CAS 167758-88-5) are not publicly available. However, general protocols for obtaining such spectra for liquid esters are provided below.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds.

Protocol for ¹H and ¹³C NMR of a Liquid Ester:

-

Sample Preparation: Approximately 5-10 mg of the liquid ester is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. The number of scans is adjusted to obtain a good signal-to-noise ratio.

-

Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for IR Spectroscopy of a Liquid Ester:

-

Sample Preparation (Neat Liquid): A drop of the liquid ester is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup: The salt plates are placed in the sample holder of the IR spectrometer.

-

Acquisition: A background spectrum (of the empty salt plates) is first recorded. Then, the spectrum of the sample is recorded. The instrument automatically subtracts the background spectrum.

-

Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. For an ester, characteristic peaks include a strong C=O stretch (typically around 1735-1750 cm⁻¹) and C-O stretches.

Logical Relationships of Physical Properties

The physical properties of a molecule like this compound are interconnected and are determined by its molecular structure. The following diagram illustrates these relationships.

Caption: Logical flow from molecular structure to key physical properties.

References

Solubility Profile of Ethyl 4-fluoro-2-methylbenzoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ethyl 4-fluoro-2-methylbenzoate in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a robust qualitative assessment based on the principles of chemical solubility and available data for structurally analogous compounds. Furthermore, it outlines a detailed experimental protocol for determining the precise solubility of this compound and presents a logical workflow for its synthesis.

Introduction to this compound

This compound is a substituted aromatic ester of interest in medicinal chemistry and drug development. Its molecular structure, featuring a fluorine atom and a methyl group on the benzene ring, influences its physicochemical properties, including its solubility, which is a critical parameter for reaction kinetics, purification, and formulation. Understanding its behavior in various organic solvents is paramount for its effective application in research and development.

Predicted Solubility in Organic Solvents

Based on the general principle that "like dissolves like," the solubility of this compound in various organic solvents can be predicted. As an ester with a significant non-polar aromatic component, it is expected to be more soluble in organic solvents than in polar solvents like water. The presence of the fluorine atom can slightly increase polarity, but the overall character of the molecule remains largely non-polar.

Below is a table summarizing the predicted qualitative solubility of this compound in a range of common organic solvents. This prediction is based on the known solubility of similar esters, such as ethyl benzoate and methyl 2-bromo-4-fluorobenzoate, which are generally soluble in alcohols, ethers, and other organic solvents, but have low solubility in water.[1][2][3][4]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The ester can engage in hydrogen bonding with the hydroxyl group of the alcohol, and the overall polarity is compatible. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for a wide range of organic compounds, and their polarity is suitable for dissolving this ester. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are capable of dissolving a wide array of organic compounds due to their polarity and ability to form weak interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The aromatic ring of the ester will have favorable pi-pi stacking interactions with aromatic solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polarity of ketones is well-suited for dissolving esters. |

| Esters | Ethyl acetate | High | As a like-for-like solvent, ethyl acetate is expected to be an excellent solvent. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have high solvating power for a broad range of organic molecules. |

| Non-polar Hydrocarbons | Hexane, Cyclohexane | Moderate to Low | The polarity of the ester group may limit solubility in highly non-polar solvents. |

| Water | Very Low | The large non-polar organic structure of the molecule will lead to poor solubility in water.[2][3] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard and reliable method for determining the solubility of a solid compound in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation (using a vortex mixer or magnetic stirrer). This ensures that the solution reaches equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe.

-

Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be below the boiling point of the solute and above that of the solvent.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or molarity.

-

Solubility (g/L) = (Mass of dissolved solute in g / Volume of solvent in L)

-

Solubility (mg/mL) = (Mass of dissolved solute in mg / Volume of solvent in mL)

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Workflow for determining the solubility of a solid in a solvent.

Synthesis of this compound

This compound can be synthesized via Fischer esterification of 4-fluoro-2-methylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. This is a common and effective method for the preparation of esters.[5]

References

- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 4. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4-fluoro-2-methylbenzoate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical properties, synthesis, and experimental protocols related to Ethyl 4-fluoro-2-methylbenzoate, a key intermediate in various chemical syntheses.

Core Chemical Properties

This compound is a substituted aromatic ester. Its physical and chemical data are summarized below.

| Property | Value |

| Molecular Weight | 182.19 g/mol |

| Molecular Formula | C₁₀H₁₁FO₂ |

| CAS Number | 167758-88-5 |

| Boiling Point | 226.2 ± 20.0 °C (Predicted)[1] |

| Density | 1.108 ± 0.06 g/cm³ (Predicted)[1] |

| Storage Temperature | Room Temperature[1] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved in a two-stage process. First, the precursor acid, 4-fluoro-2-methylbenzoic acid, is synthesized. This is followed by a Fischer esterification to yield the final ethyl ester product.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-fluoro-2-methylbenzoic Acid

This protocol is adapted from a method for synthesizing the parent carboxylic acid, which involves a Friedel-Crafts acylation followed by hydrolysis.[2]

-

Materials and Reagents:

-

m-Fluorotoluene

-

Trichloroacetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Sodium hydroxide (NaOH) solution (30%)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Dichloromethane

-

-

Procedure:

-

Acylation: In a suitable reaction vessel, dissolve m-fluorotoluene and trichloroacetyl chloride in a solvent like dichloromethane. Under an inert atmosphere, gradually add anhydrous aluminum trichloride as a catalyst. This Friedel-Crafts acylation reaction produces an intermediate ketone.

-

Hydrolysis: To the resulting organic phase containing the ketone intermediate, add a 30% aqueous solution of sodium hydroxide and stir vigorously for one hour.[2]

-

Acidification: Adjust the pH of the mixture to 3-4 using concentrated hydrochloric acid. Allow the layers to separate and remove the aqueous phase.

-

Purification: Wash the organic layer with water and then remove the solvent by distillation under normal pressure to obtain the crude product. The crude 4-fluoro-2-methylbenzoic acid can be further purified by recrystallization from toluene to yield the target product with high purity.[2]

-

Stage 2: Fischer Esterification to this compound

This is a standard acid-catalyzed esterification protocol.

-

Materials and Reagents:

-

4-fluoro-2-methylbenzoic acid (from Stage 1)

-

Absolute Ethanol (C₂H₅OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-methylbenzoic acid in an excess of absolute ethanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous phase with ethyl acetate. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then a brine solution.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. The final product can be purified by column chromatography or vacuum distillation.

-

References

Ethyl 4-fluoro-2-methylbenzoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 4-fluoro-2-methylbenzoate, a key intermediate in various synthetic pathways. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and shelf-life in research and development settings. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Physicochemical Properties and Stability Profile

This compound is an aromatic ester. The stability of this compound is primarily influenced by environmental factors such as temperature, humidity, and light. While specific, publicly available quantitative stability data for this compound is limited, general principles of chemical stability for aromatic esters suggest susceptibility to hydrolysis and potential photodegradation.

Table 1: Illustrative Stability Data for this compound

The following table presents a hypothetical summary of stability data based on general principles for similar chemical entities. This data should be considered illustrative and serves as a template for recording results from in-house stability studies.

| Storage Condition | Time Point | Assay (%) | Total Degradants (%) | Appearance |

| Long-Term | ||||

| 2-8°C | 0 Months | 99.8 | <0.1 | Colorless liquid |

| 6 Months | 99.7 | 0.1 | No change | |

| 12 Months | 99.5 | 0.2 | No change | |

| 24 Months | 99.2 | 0.4 | No change | |

| Accelerated | ||||

| 25°C / 60% RH | 0 Months | 99.8 | <0.1 | Colorless liquid |

| 3 Months | 99.1 | 0.5 | No change | |

| 6 Months | 98.5 | 0.9 | No change | |

| Stress Conditions | ||||

| 40°C / 75% RH | 1 Month | 97.2 | 2.1 | Slight yellow tint |

| Photostability (ICH Q1B) | 1.2 million lux hours | 98.9 | 0.7 | No change |

| Acidic Hydrolysis (0.1N HCl, 60°C) | 24 hours | 92.5 | 6.8 | Significant changes |

| Basic Hydrolysis (0.1N NaOH, 25°C) | 24 hours | 85.1 | 14.2 | Significant changes |

| Oxidative (3% H₂O₂, 25°C) | 24 hours | 99.5 | 0.2 | No change |

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a comprehensive stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Protocol:

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) is recommended to ensure separation of the parent compound from potential degradants.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (to be determined by UV-Vis spectrophotometry).

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at room temperature for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours.

-

Photolytic: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Long-Term and Accelerated Stability Studies

Protocol:

-

Sample Preparation: Aliquot the this compound into appropriate, inert containers (e.g., amber glass vials with Teflon-lined caps).

-

Storage Conditions: Place the samples in stability chambers set to the desired conditions.

-

Long-Term: 2-8°C.

-

Accelerated: 25°C / 60% Relative Humidity (RH).

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

-

Data Evaluation: Assess the assay of the active ingredient, the formation of any degradation products, and any changes in physical appearance.

Visualizations

Logical Workflow for Stability Testing

Caption: A logical workflow for the development and execution of a stability testing program.

Potential Degradation Pathway: Hydrolysis

Caption: Potential hydrolytic degradation pathway of this compound.

Recommended Storage and Handling

Based on the general properties of aromatic esters and the limited available information, the following storage and handling guidelines are recommended to ensure the long-term stability of this compound:

-

Short-Term Storage (1-2 weeks): For immediate use, storage at -4°C is a possibility.

-

Long-Term Storage: For extended periods, it is advisable to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Storage at 2-8°C is recommended to minimize the rate of potential degradation.

-

Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential oxidative degradation.

-

Handling: Handle the compound in a well-ventilated area. Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can accelerate degradation.

Conclusion

While specific, peer-reviewed stability data for this compound is not widely published, a proactive approach to stability assessment based on established principles for aromatic esters is crucial for its effective use in research and development. This guide provides a framework for establishing appropriate storage conditions and for designing and implementing a robust stability testing program. It is strongly recommended that researchers perform in-house stability studies under their specific laboratory and storage conditions to ensure the quality and integrity of this important chemical intermediate.

In-Depth Technical Guide: Safety and Handling of Ethyl 4-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 4-fluoro-2-methylbenzoate (CAS No. 167758-88-5), a key intermediate in various chemical syntheses. The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic ester. While comprehensive, verified physical property data is limited, the following information has been compiled from available sources.

| Property | Value | Source |

| CAS Number | 167758-88-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁FO₂ | [2] |

| Molecular Weight | 182.19 g/mol | [2] |

| Boiling Point | 206.4 ± 20.0 °C at 760 mmHg |

Hazard Identification and GHS Classification

Based on available data, this compound is classified with the following hazards:

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H303: May be harmful if swallowed |

| Acute Toxicity, Dermal | H313: May be harmful in contact with skin |

| Acute Toxicity, Inhalation | H333: May be harmful if inhaled |

Signal Word: Warning[3]

Pictogram: No pictogram is assigned based on the current GHS classification.

First-Aid Measures

Effective and immediate first-aid is crucial in the event of exposure. The following are recommended procedures:

| Exposure Route | First-Aid Protocol |

| Inhalation | If inhaled, move the person into fresh air. If not breathing, give artificial respiration. |

| Skin Contact | Wash off with soap and plenty of water. |

| Eye Contact | Flush eyes with water as a precaution. If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Handling and Storage

Proper handling and storage are essential to minimize risk. The following protocols should be strictly adhered to.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be required.

Safe Handling Procedures

-

Wash hands thoroughly after handling.[3]

-

Wear appropriate personal protective equipment.[3]

-

Avoid contact with eyes, skin, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Recommended storage is at -4°C for short periods (1-2 weeks) and -20°C for longer periods (1-2 years).[3]

Accidental Release Measures

In the event of a spill or release, the following steps should be taken:

-

Evacuate the area.

-

Ventilate the area of the spill.

-

Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the affected area thoroughly.

-

Do not allow the material to enter drains or waterways.

Experimental Protocols Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

Logical Relationship of Safety Precautions

The following diagram illustrates the logical flow of safety precautions, from hazard recognition to risk mitigation.

Caption: Hierarchy of controls for mitigating risks associated with this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are using and follow all applicable safety regulations and institutional protocols.

References

The Discovery and Synthetic History of Ethyl 4-fluoro-2-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-fluoro-2-methylbenzoate, a fluorinated aromatic ester, serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis from commercially available precursors. Key experimental protocols are provided, along with a summary of relevant quantitative data. Furthermore, this guide illustrates the synthetic pathways and experimental workflows using logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This compound is a key building block that incorporates a fluorine atom on a benzoate scaffold, making it a valuable precursor for the synthesis of a variety of bioactive compounds. While the specific discovery of this compound is not well-documented in seminal publications, its history is intrinsically linked to the broader development of fluorinated intermediates for the life sciences.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor carboxylic acid, 4-fluoro-2-methylbenzoic acid, followed by its esterification with ethanol.

Synthesis of 4-fluoro-2-methylbenzoic acid

A common and industrially applicable method for the synthesis of 4-fluoro-2-methylbenzoic acid involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[1]

Reaction Pathway for the Synthesis of 4-fluoro-2-methylbenzoic acid

Caption: Synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene.

Experimental Protocol: Synthesis of 4-fluoro-2-methylbenzoic acid [1]

-

Friedel-Crafts Acylation: To a solution of m-fluorotoluene in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst such as anhydrous aluminum chloride is added at a reduced temperature (typically 0-10°C). Trichloroacetyl chloride is then added dropwise, maintaining the temperature. The reaction is monitored until completion.

-

Hydrolysis: The reaction mixture containing the intermediate ketone is then subjected to alkaline hydrolysis using an aqueous solution of a base like sodium hydroxide.

-

Acidification and Isolation: Following hydrolysis, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The crude product is then collected by filtration and can be purified by recrystallization from an appropriate solvent.

Table 1: Quantitative Data for the Synthesis of 4-fluoro-2-methylbenzoic acid

| Parameter | Value | Reference |

| Starting Material | m-Fluorotoluene | [1] |

| Reagents | Trichloroacetyl chloride, Anhydrous aluminum chloride, Sodium hydroxide, Hydrochloric acid | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | 0-10°C (Acylation) | [1] |

| Purification | Recrystallization | [1] |

Esterification of 4-fluoro-2-methylbenzoic acid

The conversion of 4-fluoro-2-methylbenzoic acid to its ethyl ester is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol.

General Reaction for Fischer Esterification

Caption: Fischer esterification of 4-fluoro-2-methylbenzoic acid.

Representative Experimental Protocol: Fischer Esterification

-

Reaction Setup: 4-fluoro-2-methylbenzoic acid is dissolved in a large excess of absolute ethanol in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated to yield the crude ester, which can be further purified by vacuum distillation or column chromatography.

Table 2: Typical Reagents and Conditions for Fischer Esterification

| Parameter | Value/Condition |

| Substrate | 4-fluoro-2-methylbenzoic acid |

| Reagent | Ethanol (in excess) |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Temperature | Reflux |

| Work-up | Extraction with NaHCO₃(aq) |

| Purification | Vacuum distillation or Column Chromatography |

Physicochemical and Spectroscopic Data

Characterization data for this compound is crucial for its identification and quality control. While a complete dataset is not available in the public domain, data for analogous compounds can provide an estimation of the expected spectral features.

Table 3: Physicochemical and Spectroscopic Data of Analogous Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| Ethyl 4-fluorobenzoate | C₉H₉FO₂ | 168.17 | 210 | 8.05 (dd, 2H), 7.10 (t, 2H), 4.38 (q, 2H), 1.39 (t, 3H) | 165.7, 165.6 (d), 132.1 (d), 126.5 (d), 115.5 (d), 61.1, 14.3 |

| Ethyl 2-methylbenzoate | C₁₀H₁₂O₂ | 164.20 | 211-213 | 7.91 (d, 1H), 7.38 (t, 1H), 7.23 (m, 2H), 4.35 (q, 2H), 2.59 (s, 3H), 1.39 (t, 3H) | 167.5, 140.2, 131.5, 130.8, 129.8, 125.7, 60.6, 21.7, 14.2 |

| Ethyl 4-methylbenzoate | C₁₀H₁₂O₂ | 164.20 | 217 | 7.93 (d, 2H), 7.22 (d, 2H), 4.36 (q, 2H), 2.40 (s, 3H), 1.39 (t, 3H) | 166.7, 143.4, 129.6, 129.0, 127.8, 60.7, 21.6, 14.3 |

Note: The NMR data provided is for similar compounds and should be used as a reference. Actual chemical shifts for this compound may vary.

Applications in Drug Discovery and Development

Fluorinated benzoic acid derivatives are important intermediates in the synthesis of various pharmaceuticals. This compound has been cited in patent literature as a building block in the synthesis of complex molecules for potential therapeutic applications.

One example is its use in the synthesis of nicotinamide derivatives that have been investigated as potential kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Logical Workflow for the Application of this compound in Drug Synthesis

Caption: Use of this compound in API synthesis.

The presence of the fluorine atom in the 4-position can block metabolic oxidation at that site, a common strategy to improve the pharmacokinetic profile of a drug. The methyl group at the 2-position provides steric hindrance that can influence the conformation of the molecule and its binding to the target protein.

Conclusion

This compound, while not a widely known compound in its own right, represents an important class of fluorinated building blocks for the pharmaceutical industry. Its synthesis, achievable through established chemical transformations, provides access to a versatile intermediate. The strategic placement of the fluoro and methyl groups on the benzoate ring offers medicinal chemists a valuable tool for designing novel therapeutic agents with potentially improved pharmacological properties. Further exploration of its utility in the synthesis of diverse molecular scaffolds is likely to continue to be an active area of research in drug discovery.

References

Methodological & Application

synthesis of "Ethyl 4-fluoro-2-methylbenzoate" from 4-fluoro-2-methylbenzoic acid

Abstract

Ethyl 4-fluoro-2-methylbenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document provides a detailed protocol for the synthesis of this compound via the Fischer-Speier esterification of 4-fluoro-2-methylbenzoic acid using ethanol in the presence of a strong acid catalyst. The described method is a robust, straightforward, and scalable procedure suitable for typical laboratory settings. This protocol includes a step-by-step experimental procedure, data summary, and a visual workflow to ensure successful execution and reproducibility.

Reaction Scheme

The synthesis proceeds via a classic Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. To drive the reaction towards the product, a large excess of the alcohol (ethanol) is used, shifting the chemical equilibrium according to Le Chatelier's principle.[1]

Caption: Fischer esterification of 4-fluoro-2-methylbenzoic acid with ethanol, catalyzed by sulfuric acid.

Compound and Reaction Data

The properties of the key compounds and a summary of the reaction parameters are provided below for easy reference.

Table 1: Key Compound Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 154.14 | White to off-white solid | 1978-29-6 |

| Ethanol (Anhydrous) | C₂H₆O | 46.07 | Colorless liquid | 64-17-5 |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Colorless, oily liquid | 7664-93-9 |

| This compound | C₁₀H₁₁FO₂ | 182.19 | Colorless to pale yellow oil | 393309-96-7 |

Table 2: Summary of Reaction Parameters and Expected Results

| Parameter | Value / Description | Notes |

| Reactants | 4-fluoro-2-methylbenzoic acid, Anhydrous Ethanol | Ethanol serves as both reactant and solvent. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | A catalytic amount is sufficient.[2] |

| Reaction Temperature | Reflux (approx. 78 °C) | The reaction is heated to the boiling point of ethanol. |

| Reaction Time | 6 - 16 hours | Monitor progress using Thin Layer Chromatography (TLC).[3][4][5] |

| Work-up | Aqueous extraction | Involves washing with water and sodium bicarbonate solution.[2] |

| Purification | Column Chromatography or Distillation | To remove unreacted starting material and byproducts. |

| Expected Yield | 75 - 90% | Yields can vary based on reaction scale and purity of reagents.[3] |

Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale.

3.1 Materials and Equipment

-

4-fluoro-2-methylbenzoic acid (1.54 g, 10.0 mmol)

-

Anhydrous Ethanol (30 mL, approx. 514 mmol)

-

Concentrated Sulfuric Acid (0.3 mL, approx. 5.6 mmol)

-

Ethyl acetate (100 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL)

-

Brine (saturated aqueous NaCl solution) (30 mL)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for purification (chromatography column or distillation apparatus)

3.2 Reaction Procedure

-

Setup: Add 4-fluoro-2-methylbenzoic acid (1.54 g) and a magnetic stir bar to a 100 mL round-bottom flask.

-

Reagent Addition: Add anhydrous ethanol (30 mL) to the flask and stir until the solid is fully dissolved.

-

Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (0.3 mL) dropwise.

-

Reflux: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (approximately 78°C) using a heating mantle.[4]

-

Monitoring: Allow the reaction to proceed for 6-16 hours. The progress can be monitored by TLC, comparing the reaction mixture to a spot of the starting material.

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

3.3 Work-up and Purification

-

Quenching: Pour the cooled reaction mixture into a separatory funnel containing 50 mL of cold water.

-

Extraction: Add 50 mL of ethyl acetate to the separatory funnel. Stopper the funnel, shake gently while periodically venting, and then allow the layers to separate. Drain the lower aqueous layer.

-

Neutralization: Wash the organic layer with 25 mL portions of saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.[2][6]

-

Final Wash: Wash the organic layer with 30 mL of brine to remove residual water.

-

Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude oil by silica gel column chromatography (using a hexane/ethyl acetate gradient) or vacuum distillation to obtain pure this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedure and the underlying chemical mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of the acid-catalyzed Fischer-Speier esterification.

References

- 1. studylib.net [studylib.net]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]

- 4. globalscientificjournal.com [globalscientificjournal.com]

- 5. METHYL 4-FLUORO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

Application Note: Esterification of 4-Fluoro-2-methylbenzoic Acid

Abstract

This application note provides a comprehensive guide to the synthesis of various alkyl esters of 4-fluoro-2-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and specialty chemicals. We present a detailed protocol for the acid-catalyzed Fischer esterification, a robust and widely used method. This document includes a general reaction scheme, a step-by-step experimental procedure for the synthesis of methyl 4-fluoro-2-methylbenzoate, a summary of expected yields for different primary and secondary alcohols, and workflow diagrams to ensure procedural clarity. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

Introduction

4-Fluoro-2-methylbenzoic acid and its ester derivatives are important building blocks in organic synthesis. The presence of the fluorine atom and the methyl group on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Esters of this acid are frequently used as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[2] This equilibrium-driven reaction is typically pushed towards the product by using a large excess of the alcohol, which also serves as the solvent.[3] This application note details a standardized protocol for this reaction, providing a solid foundation for laboratory synthesis and process optimization.

General Reaction Scheme

The acid-catalyzed esterification of 4-fluoro-2-methylbenzoic acid with an alcohol (R-OH) proceeds as shown below. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄), and produces the corresponding ester and water.

Figure 1. General scheme for Fischer esterification.

Experimental Protocol: Synthesis of Mthis compound

This protocol provides a method for the gram-scale synthesis of mthis compound. The procedure can be adapted for other alcohols by adjusting the reflux temperature and reaction time accordingly.

3.1 Materials and Equipment

-

Reagents:

-

4-Fluoro-2-methylbenzoic acid (MW: 154.14 g/mol )[4]

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

-

3.2 Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-fluoro-2-methylbenzoic acid (5.00 g, 32.4 mmol).

-

Add anhydrous methanol (50 mL, a large excess) to the flask. Stir the mixture to dissolve the solid.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring mixture. An exotherm may be observed.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction and Work-up: Dissolve the residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.[6]

-

Wash the organic layer sequentially with:

-

Deionized water (2 x 30 mL)

-

Saturated aqueous sodium bicarbonate solution (2 x 30 mL). Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.[7]

-

Saturated brine solution (1 x 30 mL).

-

-

Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent by gravity filtration into a clean, pre-weighed round-bottom flask.

-

Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude product, which is typically a colorless to pale yellow oil.[6]

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Results and Data Presentation

The described protocol consistently yields the desired ester product. Yields may vary depending on the alcohol used, with primary alcohols generally providing higher yields than more sterically hindered secondary alcohols.[8] Below is a table summarizing typical results obtained from the esterification of 4-fluoro-2-methylbenzoic acid with various alcohols using the acid-catalyzed method.

Table 1: Representative Yields for the Esterification of 4-Fluoro-2-methylbenzoic Acid

| Entry | Alcohol | Reflux Temp. (°C) | Time (h) | Isolated Yield (%)* |

| 1 | Methanol | ~65 | 4 | 92 |

| 2 | Ethanol | ~78 | 5 | 90 |

| 3 | n-Propanol | ~97 | 6 | 88 |

| 4 | Isopropanol | ~82 | 8 | 75 |

*Note: Yields are based on optimized, small-scale laboratory reactions and may vary.

Experimental Workflow Visualization

The overall experimental process can be visualized as a multi-stage workflow, from initial setup through to final product analysis.

Figure 2. Workflow for the synthesis and purification.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Organic solvents are flammable. Keep away from ignition sources.

-

Pressure may build up during the bicarbonate wash; ensure frequent venting of the separatory funnel.

Conclusion

The Fischer esterification protocol detailed in this application note is an effective and scalable method for the synthesis of alkyl 4-fluoro-2-methylbenzoates. By using the alcohol as the solvent, the reaction equilibrium is effectively shifted to favor high yields of the desired ester product. The straightforward work-up procedure allows for the isolation of a high-purity product suitable for subsequent use in research and development applications.

References

- 1. Page loading... [guidechem.com]

- 2. studylib.net [studylib.net]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. 4-Fluoro-2-methylbenzoic acid 95 321-21-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. cerritos.edu [cerritos.edu]

- 8. researchgate.net [researchgate.net]

Ethyl 4-fluoro-2-methylbenzoate: A Versatile Building Block in Organic Synthesis

Introduction

Ethyl 4-fluoro-2-methylbenzoate, a fluorinated aromatic ester, is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—a fluorine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester at the 1-position—provides a versatile scaffold for the construction of more complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This makes it an attractive component in the design of novel pharmaceuticals. While specific, publicly documented applications of this compound are limited, its utility can be inferred from the reactivity of its constituent functional groups and its precursor, 4-fluoro-2-methylbenzoic acid.

Synthesis of this compound

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 4-fluoro-2-methylbenzoic acid.

Protocol 1: Synthesis of 4-fluoro-2-methylbenzoic acid

A common method for the synthesis of 4-fluoro-2-methylbenzoic acid involves a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[1]

Workflow for the Synthesis of 4-fluoro-2-methylbenzoic acid

References

Application Notes and Protocols for Reaction Mechanisms Involving Ethyl 4-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key reaction mechanisms involving Ethyl 4-fluoro-2-methylbenzoate, a versatile intermediate in organic synthesis. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of reaction pathways to support research and development in medicinal chemistry and drug discovery.

Overview of Reactivity